molecular formula C8H14N2O B1317629 3-(3,5-Dimethylisoxazol-4-YL)propan-1-amine CAS No. 771572-98-6

3-(3,5-Dimethylisoxazol-4-YL)propan-1-amine

Cat. No.: B1317629
CAS No.: 771572-98-6
M. Wt: 154.21 g/mol
InChI Key: UUEBWEMWWZLONV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylisoxazol-4-YL)propan-1-amine typically involves the reaction of 3,5-dimethylisoxazole with a suitable amine precursor under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylisoxazol-4-YL)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

3-(3,5-Dimethylisoxazol-4-YL)propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylisoxazol-4-YL)propan-1-amine involves its interaction with specific molecular targets. For instance, it has been studied for its inhibitory effects on BRD4, a protein involved in cancer progression. The compound modulates the expression of genes such as c-MYC and induces DNA damage, leading to cell cycle arrest and inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dimethylisoxazol-4-yl)benzylamine
  • 3-(3,5-Dimethylisoxazol-4-yl)propylamine hydrochloride

Uniqueness

Compared to similar compounds, 3-(3,5-Dimethylisoxazol-4-YL)propan-1-amine is unique due to its specific structural features and its potent inhibitory effects on BRD4. This makes it a valuable compound in cancer research and other scientific studies .

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-6-8(4-3-5-9)7(2)11-10-6/h3-5,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEBWEMWWZLONV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585891
Record name 3-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771572-98-6
Record name 3-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(dimethyl-1,2-oxazol-4-yl)propan-1-amine
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